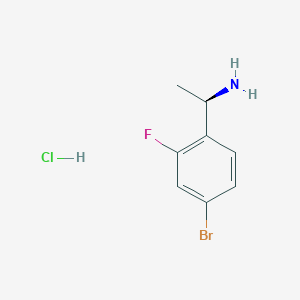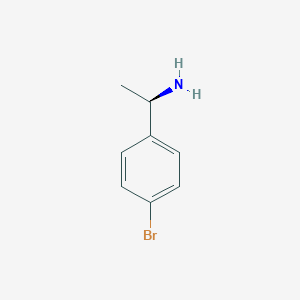![molecular formula C12H10BrNO2S B152139 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 138568-62-4](/img/structure/B152139.png)
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic acid, also known as BTPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in cells. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is involved in the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid has been found to exhibit various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In plants, it has been shown to control the growth of pathogens and pests.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid. One area of interest is its potential use in the development of new antibiotics. It may also have applications in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of pure 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid. It has been found to exhibit anti-inflammatory and anti-cancer properties, inhibit the growth of bacteria and fungi, and control plant diseases and pests. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid involves the reaction of 2-bromo-4-(thiazol-2-yl)phenol with propionic acid in the presence of a catalyst, such as triethylamine. The resulting product is purified using column chromatography to obtain pure 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid. This method has been optimized to produce high yields of 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid with excellent purity.
Wissenschaftliche Forschungsanwendungen
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In agriculture, 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid has been investigated for its ability to control plant diseases and pests. Additionally, it has been studied for its potential use in environmental science as a pollutant remediation agent.
Eigenschaften
CAS-Nummer |
138568-62-4 |
|---|---|
Produktname |
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid |
Molekularformel |
C12H10BrNO2S |
Molekulargewicht |
312.18 g/mol |
IUPAC-Name |
2-[3-bromo-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10BrNO2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
UEECYTBRMOSSRK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Br)C(=O)O |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



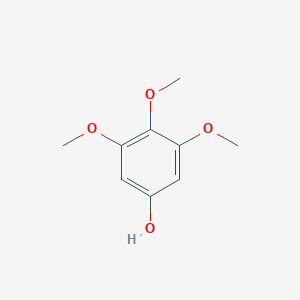
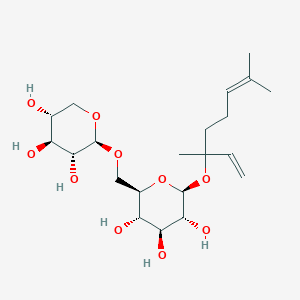
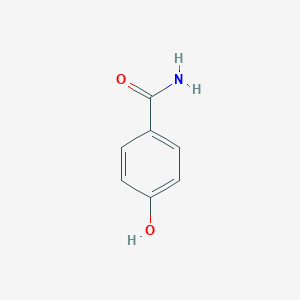
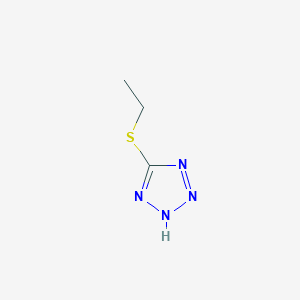
![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)

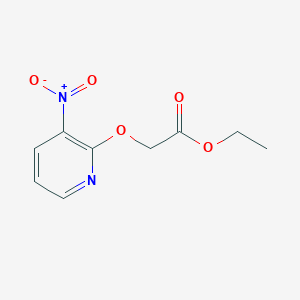
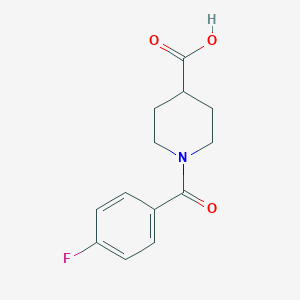
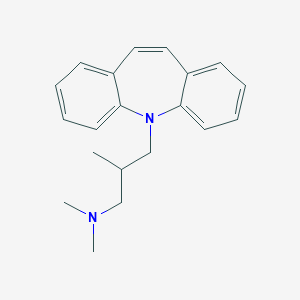
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)
